2-Mercaptopropanol
Overview
Description
Synthesis Analysis
The synthesis of 2-Mercaptopropanol and related compounds involves several chemical strategies. For instance, 2-mercaptoethyl methacrylate has been synthesized from methacrylic acid and 2-mercaptoethanol through etherification using acetyl chloride as a catalyst, optimizing the reaction to achieve high purity of the product (Knežević, Katsikas, & Popovic, 2005). Additionally, derivatives of 2-alkyl-2-mercaptopropionic acid were synthesized based on substituted 3-cyanopyridin-2(1H)-thiones, illustrating the versatility of 2-Mercaptopropanol in synthetic chemistry (Zav’alova, Zubarev, & Litvinov, 2007).
Molecular Structure Analysis
Studies on the molecular structure of compounds related to 2-Mercaptopropanol, such as β-mercaptopropionitrile, reveal detailed insights into their chemical nature. For example, the molecular structure of a wheel-type octanuclear silver(I) cluster formed by racemic 2-mercaptopropionic acid and triphenylphosphine ligands was elucidated, highlighting the compound's ability to form complex structures (Nomiya, Yokoyama, Noguchi, & Machida, 2002).
Chemical Reactions and Properties
2-Mercaptopropanol participates in various chemical reactions, illustrating its reactivity and functional utility. The oxidation of 2-mercaptoethanol, a closely related compound, in the presence of Tris buffer showcases its susceptibility to oxidation under specific conditions, which is crucial for its handling and application in different chemical contexts (Koundal, Sawhney, & Sinha, 1983).
Physical Properties Analysis
The physical properties of 2-Mercaptopropanol and its derivatives, such as solubility, melting point, and boiling point, are determined by its molecular structure. These properties are essential for its application in various industrial and research settings, although specific studies focusing on these aspects were not highlighted in the current research findings.
Chemical Properties Analysis
The chemical properties of 2-Mercaptopropanol, including its reactivity with other chemicals, ability to undergo oxidation, and formation of complexes with metals, are of significant interest. For instance, the Copper(II)-promoted oxidation of mercaptopropanoic acids leading to the formation of disulphide- and oxalate-containing products illustrates its reactive nature and potential for forming complex compounds (Brader, Ainscough, Baker, Brodie, & Lewandoski, 1990).
Scientific Research Applications
Applications in DNA Extraction
2-Mercaptopropanol, alongside polyvinylpyrrolidone, is often used in plant DNA extractions to manage polyphenols, which can interfere with extraction and downstream applications. However, a study found that the presence of 2-Mercaptopropanol in the lysis buffer interfered with DNA extraction from 12 strains of freshwater microalgae, resulting in DNA with poor integrity. The study suggests reconsidering the inclusion of 2-Mercaptopropanol in DNA extraction protocols for certain organisms (Yee, Nanda Kumar, & Muthusamy, 2018).
Role in Mercury Extraction
A method using 2-Mercaptopropanol has been developed for the extraction of mercury species in biological samples. This method, involving 2-Mercaptopropanol in the extractant solution, has been validated for various biological certified reference materials. It is noted for its ease of operation and reduction of the memory effect of mercury in the measurement system (Wang et al., 2007).
Inhibition of Corrosion
2-Mercaptopropanol has been studied for its effectiveness in inhibiting the corrosion of low carbon steel in phosphoric acid. The inhibitor retards anodic and cathodic corrosion reactions, particularly the former, over a wide range of aqueous phosphoric acid concentrations (Wang, 2001).
Environmental Applications
2-Mercaptopropanol has been incorporated into hydrous zirconium oxide to create a composite applied for the removal of Pb(II) from water samples. The study emphasized optimizing various variables to maximize efficiency, demonstrating the potential of 2-Mercaptopropanol in environmental remediation (Rahman et al., 2020).
Photocatalytic Properties
2-Mercaptopropanol-capped ZnS nanoparticles have been investigated for their photocatalytic properties, particularly in degrading dyes. The study emphasizes the enhanced photocatalytic activity and reusability of these nanoparticles, highlighting the role of 2-Mercaptopropanol in stabilizing and improving the functionality of nanomaterials (Kaur, Sharma, & Pandey, 2014).
Quantum Dot Stabilization
A study on CdS quantum dots coated with 2-Mercaptopropanol revealed significant improvements in colloidal and photostability, with a notable quantum yield. This highlights the effectiveness of 2-Mercaptopropanol as a coating material for quantum dots, enhancing their luminescence and stability (Acar et al., 2009).
Impact on Plant Cells
Research on Medicago sativa cells exposed to mercaptopropanoic acid-coated CdSe/ZnS quantum dots revealed a significant reduction in cell growth and viability. The internalization of these quantum dots increased Reactive Oxygen Species production, indicating a cellular response to the presence of 2-Mercaptopropanol-coated materials (Santos et al., 2010).
Future Directions
While specific future directions for 2-Mercaptopropanol were not found in the retrieved sources, it is anticipated that this compound will continue to be a subject of interest in various fields of research due to its unique properties and potential applications.
Relevant Papers
The relevant papers retrieved provide valuable insights into the synthesis, properties, and applications of 2-Mercaptopropanol . These papers highlight the versatility of 2-Mercaptopropanol in synthetic chemistry and its potential for forming complex compounds. They also discuss the synthesis procedures of coumarin heterocycles and the effect of 2-Mercaptopropanol as a capping agent on ZnS .
properties
IUPAC Name |
2-sulfanylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8OS/c1-3(5)2-4/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNVICQPXUUBSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952424 | |
Record name | 2-Sulfanylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50952424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercaptopropanol | |
CAS RN |
3001-64-7 | |
Record name | 2-Mercaptopropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3001-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Mercaptopropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003001647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Sulfanylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50952424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-mercaptopropanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.168 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.